molecular formula C30H48O3 B191994 Oleanolic acid CAS No. 508-02-1

Oleanolic acid

Cat. No.: B191994
CAS No.: 508-02-1
M. Wt: 456.7 g/mol
InChI Key: MIJYXULNPSFWEK-GTOFXWBISA-N
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Description

Oleanolic acid is a naturally occurring pentacyclic triterpenoid, widely distributed in the plant kingdom. It is found in various plants, including olives (Olea europaea), garlic, and certain species of Syzygium. This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and hepatoprotective properties .

Mechanism of Action

Target of Action

It has been shown to have protective effects in various diseases, including kidney disease and obesity .

Mode of Action

OA exhibits a broad spectrum of biological activities, including anti-inflammatory, immunomodulatory, anti-oxidative stress, autophagy-enhancing, and antifibrotic effects . It has been suggested that OA might be effective against dyslipidemia, diabetes, and metabolic syndrome, through enhancing insulin response, preserving the functionality and survival of β-cells, and protecting against diabetes complications . Furthermore, OA has been shown to suppress the transfer of glucose from the stomach to the small intestine and inhibit glucose transport at the brush border of the small intestine .

Biochemical Pathways

OA is known to alter multiple cell signaling pathways . It has been shown to interfere in several stages of the development of different types of cancer . In addition, OA has been found to induce production of glucagon-like peptide-1 by a TGR5-mediated mechanism that increases insulin secretion and β-cell regeneration .

Pharmacokinetics

Due to its hydrophobic nature, OA is almost insoluble in water, which has led to a number of approaches to enhance its biopharmaceutical properties . It is nearly insoluble in water, sparingly soluble in ethanol and acetone, and soluble in 1-butanol, and its solubility increases with temperature .

Result of Action

The therapeutic effects of OA have been elucidated in various animal models for acute kidney injury (AKI) and chronic kidney disease (CKD), including renal ischemia–reperfusion injury, drug-induced renal injury, renal fibrosis, diabetic nephropathy, and lupus nephritis . Additionally, OA has been shown to reduce the risk of pathological liver damage, ultimately alleviating liver dysregulation and restoring overall liver function .

Action Environment

The action, efficacy, and stability of OA can be influenced by various environmental factors. For instance, the bioavailability of OA can be affected by the presence of other compounds, the pH of the environment, and the temperature

Biochemical Analysis

Biochemical Properties

Oleanolic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of enzymes such as acetyl-CoA carboxylase and enhance the expression of genes involved in lipid metabolism, such as peroxisome proliferator-activated receptor gamma (PPARγ) and adiponectin receptor 1 (AdipoR1) . These interactions contribute to its hypolipidemic and anti-obesity effects. Additionally, this compound interacts with nuclear factor-erythroid 2-related factor (NRF2), leading to the upregulation of antioxidant enzymes and protection against oxidative stress .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to enhance insulin response, preserve the functionality and survival of beta-cells, and protect against diabetes complications . In liver cells, this compound improves glucose and insulin tolerance, enhances insulin signaling, and inhibits gluconeogenesis . Furthermore, this compound influences cell signaling pathways, such as the epidermal growth factor receptor (EGFR) and mitogen-activated protein kinase (MAPK) pathways, leading to increased cell migration and wound healing . It also affects gene expression by promoting the nuclear translocation of transcription factors like c-Jun .

Molecular Mechanism

The molecular mechanism of this compound involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to and activates PPARγ, which regulates genes involved in lipid metabolism and adipogenesis . It also inhibits the activity of acetyl-CoA carboxylase, reducing fat synthesis . Additionally, this compound upregulates the expression of antioxidant enzymes through the activation of NRF2 . These molecular interactions contribute to its therapeutic effects in metabolic disorders, cardiovascular diseases, and cancer.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound and its derivatives exhibit hepatoprotective effects against carbon tetrachloride-induced liver injury in mice . The stability and degradation of this compound in various formulations have been investigated to enhance its bioavailability and therapeutic efficacy . Long-term studies have demonstrated that this compound can reduce the risk of pathological liver damage and restore overall liver function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving atherosclerosis, this compound has been shown to lower serum total cholesterol, triglycerides, and low-density lipoprotein cholesterol levels in rabbits and mice . Higher doses of this compound have been associated with increased expression of lipid metabolism genes, such as PPARγ and AdipoR1 . Excessive doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways, including lipid metabolism and glucose homeostasis. It interacts with enzymes such as acetyl-CoA carboxylase and enhances the expression of genes involved in lipid metabolism, such as PPARγ and AdipoR1 . This compound also influences the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway, which plays a crucial role in regulating growth and metabolism . These interactions contribute to its therapeutic effects in metabolic disorders and cardiovascular diseases.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. Studies have shown that this compound associates with serum albumin and triglyceride-rich lipoproteins, facilitating its transport to target tissues . Additionally, this compound is incorporated into triglyceride-rich lipoproteins, reaching maximum concentrations in the serum a few hours after administration . These transport mechanisms enhance the bioavailability and therapeutic efficacy of this compound.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. Studies have shown that this compound activates the epidermal growth factor receptor (EGFR) and promotes the nuclear translocation of transcription factors like c-Jun . Additionally, this compound has been found to localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes involved in its metabolism . These subcellular interactions contribute to the diverse biological activities of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Oleanolic acid can be synthesized through various methods. One common approach involves the extraction from plant sources using organic solvents such as ethanol or methanol. The extracted compound is then purified through crystallization or chromatography .

Industrial Production Methods: Industrial production of this compound often involves the extraction from olive leaves or other plant materials. The process includes solvent extraction, concentration, and purification steps to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Oleanolic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound derivatives with enhanced biological activities .

Scientific Research Applications

Oleanolic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

This compound’s unique combination of biological activities and widespread availability makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23-,27-,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJYXULNPSFWEK-GTOFXWBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858790
Record name Oleanolic acid
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Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Oleanolic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002364
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

508-02-1
Record name Oleanolic acid
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Record name Oleanolic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OLEANOLIC ACID
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Record name Olean-12-en-28-oic acid, 3-hydroxy-, (3.beta.)-
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Record name Oleanolic acid
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Record name 3β-hydroxyolean-12-en-28-oic acid
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Record name OLEANOLIC ACID
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Record name Oleanolic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002364
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

310 °C
Record name Oleanolic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002364
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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